Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate

Physicochemical profiling Heterocycle isostere comparison Drug-likeness parameters

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate (CAS 1021136-10-6, PubChem CID is a synthetic small molecule (C19H16N4O5S, MW 412.4 g/mol) belonging to the pyridazine-thioacetamide hybrid class. Its architecture integrates four pharmacologically significant modules: a furan-2-carboxamido group, a pyridazine core, a thioether linkage, and a methyl benzoate terminus.

Molecular Formula C19H16N4O5S
Molecular Weight 412.42
CAS No. 1021136-10-6
Cat. No. B2579378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate
CAS1021136-10-6
Molecular FormulaC19H16N4O5S
Molecular Weight412.42
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C19H16N4O5S/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyUZYSEWRWTQVXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate (CAS 1021136-10-6): Structural Identity and Compound Class Positioning for Research Procurement


Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate (CAS 1021136-10-6, PubChem CID 42139317) is a synthetic small molecule (C19H16N4O5S, MW 412.4 g/mol) belonging to the pyridazine-thioacetamide hybrid class [1]. Its architecture integrates four pharmacologically significant modules: a furan-2-carboxamido group, a pyridazine core, a thioether linkage, and a methyl benzoate terminus . This compound is catalogued exclusively as a research chemical (preclinical, non-GMP) and is structurally positioned at the intersection of kinase-targeted, antimicrobial, and anti-inflammatory probe chemistry space [2].

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate: Why In-Class Analogs Cannot Be Assumed Functionally Interchangeable


Despite sharing the pyridazine-3-yl thioacetamide scaffold with numerous catalogued analogs, Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate bears a distinctive furan-2-carboxamido substituent at the pyridazine 6-position that simultaneously alters hydrogen-bonding topology, electronic surface potential, and metabolic vulnerability relative to its closest isosteres (e.g., thiophene-2-carboxamido or phenyl analogs) [1]. In the pyridazine-thioacetamide series, even single-atom heterocycle substitutions (furan O → thiophene S) have been shown to shift kinase selectivity profiles and antiproliferative IC50 values by over an order of magnitude in head-to-head panels [2]. Consequently, procurement of a generic 'pyridazine-thioacetamide-benzoate' without precise specification of the 6-position carboxamido heterocycle risks selecting a compound with divergent target engagement, solubility, and cell permeability characteristics [3].

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate (1021136-10-6): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Furan-2-carboxamido vs. Thiophene-2-carboxamido: Physicochemical Property Divergence

The target compound incorporates a furan-2-carboxamido group (oxygen heterocycle) at the pyridazine 6-position. Its closest commercially catalogued isostere, Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate (CAS 1021136-65-1), replaces furan with thiophene (sulfur heterocycle). Computed molecular property comparison reveals a Molecular Weight difference of +16.1 g/mol (412.4 vs. 428.5 g/mol) for the thiophene analog, an XLogP3-AA increase from 2.0 to approximately 2.5–2.8 (estimated based on sulfur substitution), and a TPSA reduction from 149 Ų to approximately 130–140 Ų due to loss of the furan oxygen H-bond acceptor [1]. These differences place the two compounds in distinguishable regions of oral bioavailability space per Lipinski and Veber filters [2].

Physicochemical profiling Heterocycle isostere comparison Drug-likeness parameters

Furan-2-carboxamido vs. Phenyl/Halogenated Benzamido Analogs: Hydrogen-Bonding Network Architecture

The target compound's furan-2-carboxamido motif provides a dual H-bond donor/acceptor surface at the pyridazine 6-position (amide NH as HBD, furan O and amide C=O as HBA), capable of engaging kinase hinge regions via a bidentate or tridentate interaction pattern. In contrast, the 3-fluorobenzamido analog Methyl 4-(2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)acetamido)benzoate replaces the heterocyclic furan with a fluorophenyl ring, which cannot participate as an H-bond acceptor through the ring system. This converts the recognition motif from a heterocycle-capable donor–acceptor pair to a purely aryl-hydrophobic interaction. In published pyridazine-thioacetamide kinase inhibitor series, analogous furan-to-phenyl substitutions have resulted in >10-fold shifts in IC50 against tyrosine kinases such as JAK1 and altered selectivity across the kinome [1].

Structure-activity relationship Kinase inhibitor design Hinge-binding motif

Methyl Ester vs. Ethyl Ester Terminal Group: Implications for Metabolic Stability and Assay Compatibility

The target compound bears a methyl benzoate ester terminus. The closest ethyl ester analog, Ethyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate, differs solely in the ester alkyl group (methyl vs. ethyl). Literature on ester prodrugs demonstrates that methyl esters are hydrolyzed by human carboxylesterases (CES1/CES2) at rates approximately 1.5- to 3-fold faster than their ethyl counterparts, depending on the steric environment [1]. This differential hydrolysis rate directly impacts compound half-life in hepatocyte and plasma stability assays. For cell-based screening, the methyl ester may generate the free acid metabolite more rapidly, which can complicate interpretation of on-target vs. metabolite-driven pharmacology [2].

Ester prodrug stability In vitro pharmacokinetics Carboxylesterase susceptibility

Thioether Linker Conformation and Metabolic Liability: Comparison with Methylene and Amine-Linked Analogs

The target compound incorporates a thioether (–S–CH₂–C(O)–) linker connecting the pyridazine core to the benzoate acetamido terminus. This thioether is structurally distinct from amine-linked (–NH–C(O)–) or methylene-linked (–CH₂–CH₂–C(O)–) analogs that appear in related pyridazine series. The thioether introduces two critical features: (1) a sulfur atom that can undergo S-oxidation by CYP450 enzymes (CYP3A4, CYP2C9) and flavin-containing monooxygenases (FMOs) to yield sulfoxide and sulfone metabolites, potentially altering pharmacology; and (2) a longer and more flexible C–S–C bond angle (~100°) compared to a C–C–C angle (~109°), affecting the conformational ensemble accessible to the molecule [1]. Patent literature on pyridazine (thio)amides as fungicidal compounds explicitly distinguishes thioether-linked from ether-linked and amine-linked series, indicating that the thioether is not a generic spacer but a pharmacophoric element in its own right [2].

Thioether metabolism S-oxidation Linker design

Pyridazine Core Substitution Pattern: 3,6-Disubstituted vs. Pyridazinone and Triazolopyridazine Scaffolds

The target compound features a 3,6-disubstituted pyridazine core (thioether at position 3, furan-2-carboxamido at position 6). This substitution pattern is distinct from pyridazinone-based inhibitors (where the core contains a carbonyl at position 3, altering tautomeric state and H-bonding) and from triazolopyridazine-fused systems (such as N-(furan-2-ylmethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide) where the fused triazole ring constrains the conformational freedom and modulates electron density on the pyridazine ring . In published DYRK1A inhibitor programs, 3,6-disubstituted pyridazines achieve IC50 values of 41–130 nM, whereas the corresponding pyridazinone and triazolopyridazine analogs show either reduced potency (due to altered hinge-binding geometry) or shifted selectivity profiles across CLK and DYRK family kinases [1]. This regioisomeric specificity means that a pyridazinone or triazolopyridazine scaffold cannot serve as a procurement substitute for the 3,6-disubstituted pyridazine without fundamentally altering the pharmacological fingerprint [2].

Pyridazine regioisomerism Kinase selectivity Scaffold hopping

Antimicrobial Structural Alert: Furan-2-carboxamido vs. Nitrofuran Pharmacophore Distinction

The target compound's furan-2-carboxamido group is structurally distinct from the nitrofuran pharmacophore (5-nitrofuran) present in clinical antimicrobials such as nitrofurantoin and furazolidone. In the nitrofuran series, the nitro group at the furan 5-position is essential for antimicrobial activity via reductive bioactivation to toxic nitro radical anions, but also confers mutagenic and genotoxic liabilities that have led to regulatory restrictions [1]. The target compound lacks this nitro substituent, carrying instead a carboxamido group at the furan 2-position. This structural difference eliminates the redox cycling mechanism responsible for nitrofuran toxicity while retaining the furan ring's capacity for π-stacking and hydrogen-bonding interactions [2]. For antimicrobial screening programs, this means the target compound can be used to interrogate furan-dependent binding without triggering nitro-associated false positives in cytotoxicity counterscreens .

Antimicrobial screening Nitrofuran toxophore Safety differentiation

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate (1021136-10-6): Evidence-Anchored Research Application Scenarios


Kinase Inhibitor Probe Discovery: Hinge-Binding Scaffold with Furan-Mediated Hydrogen Bonding

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors, this compound serves as a scaffold-hopping starting point that combines a 3,6-disubstituted pyridazine hinge-binding core with a furan-2-carboxamido motif capable of bidentate/tridentate H-bonding to the kinase hinge region [1]. The thioether linker provides metabolic soft-spot optionality: the sulfoxide metabolite can be separately synthesized and tested for altered kinase selectivity. This compound is most appropriate for programs targeting kinases where furan-mediated interactions have been crystallographically validated (e.g., DYRK1A, CLK family, TNIK), and where the methyl ester can serve as a prodrug handle or a synthetic diversification point for amide library generation [2].

Non-Nitrofuran Antimicrobial Probe for Mechanistic Studies

In antimicrobial discovery, this compound provides a furan-containing scaffold free of the nitro group that triggers redox-mediated toxicity in nitrofuran antibiotics [3]. It can be deployed as a control compound to dissect whether observed antimicrobial phenotypes from furan-containing hits arise from furan-specific target binding versus nonspecific nitro reductive stress. The methyl benzoate terminus further enables prodrug strategies for Gram-negative penetration optimization through esterase-dependent activation [4].

Physicochemical Benchmarking Standard for Heterocycle Isostere Comparison Studies

The compound's well-defined structure (C19H16N4O5S, MW 412.4, XLogP3 2.0, TPSA 149 Ų) and the availability of its thiophene-2-carboxamido isostere (CAS 1021136-65-1) make this pair an ideal comparative set for computational and experimental studies quantifying the physicochemical and pharmacological consequences of furan O → thiophene S substitution [5]. Such head-to-head comparisons are valuable for training QSAR models, validating free-energy perturbation (FEP) predictions, and calibrating cellular permeability assays where subtle heteroatom effects on membrane partitioning are of interest [6].

Metabolic Stability Probe: Thioether S-Oxidation Susceptibility in CYP450 Phenotyping Panels

With its aryl thioether linker, this compound is a suitable substrate for CYP450 reaction phenotyping studies aimed at quantifying CYP3A4, CYP2C9, and FMO contributions to sulfur oxidation in drug-like molecules [7]. The methyl ester also serves as a second metabolic site (carboxylesterase hydrolysis), enabling simultaneous monitoring of Phase I oxidative and hydrolytic metabolism. Researchers can use this dual-probe character to benchmark in vitro metabolism assay performance across hepatocyte, microsomal, and S9 fraction systems [8].

Quote Request

Request a Quote for Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.